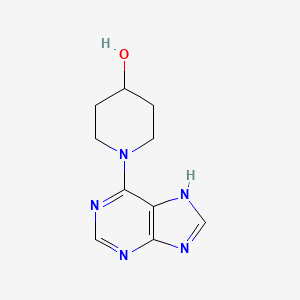

1-(9H-purin-6-yl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-purin-6-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(9H-purin-6-yl)piperidin-4-ol is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including its interactions with cannabinoid receptors and other biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O, and it has a molecular weight of approximately 218.26 g/mol. The compound consists of a purine base linked to a piperidine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to act as an antagonist at the type 1 cannabinoid receptor (CB1), which is implicated in the regulation of appetite, pain sensation, and mood. This interaction suggests potential applications in treating metabolic disorders and obesity .

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound:

- Cannabinoid Receptor Modulation : The compound exhibits significant selectivity for CB1 over CB2 receptors, indicating its potential as a therapeutic agent for conditions such as obesity and anxiety disorders. In vitro assays demonstrated that it can effectively inhibit CB1-mediated signaling pathways .

- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties, potentially protecting neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through modulation of neurotransmitter systems .

- Metabolic Stability : In vitro studies assessing the metabolic stability of this compound showed promising results, with acceptable stability profiles in human plasma and hepatic S9 fractions, which are critical for evaluating drug candidates .

Study on Obesity Treatment

A notable study investigated the effects of this compound on obesity-induced metabolic changes in mice. The compound was administered peripherally, resulting in a significant reduction in body weight and improvement in lipid profiles compared to control groups. This study highlighted the potential use of this compound in managing obesity-related conditions .

Neuroprotection Research

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound led to decreased markers of inflammation and cell death in neuronal cultures exposed to toxic agents, suggesting its role as a protective agent against neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(9H-purin-6-yl)piperidin-4-ol has applications in:

- PEGylation: It can be used in the PEGylation of proteins, peptides, and oligosaccharides . PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, which can enhance their solubility, stability, and biocompatibility .

- Antibody-Drug Conjugates (ADCs): This compound can be employed in the development of antibody-drug conjugates, which are targeted therapies that combine the specificity of antibodies with the cytotoxic effect of drugs .

- Drug Delivery and Surface Modification: this compound can be utilized in drug delivery systems and for surface modification of materials .

- PROTACs (Proteolysis-Targeting Chimeras): It is useful in the creation of PROTACs, which are heterobifunctional molecules designed to induce the degradation of target proteins .

- Proteomics: The compound also sees use in proteomics research .

Purine Derivatives in Biological Activities

Purine derivatives, which share a structural similarity with this compound, have a wide array of biological activities . They are known for their:

- Anti-inflammatory effects

- Antitumor and anticancer properties

- Antimicrobial activities

- Potential as antidiabetic agents

Piperidine Derivatives in Pharmacological Activities

The piperidine moiety, present in this compound, is also associated with several pharmacological activities . Piperidine derivatives have been explored for their:

- Anesthetic activity

- Potential in treating cocaine abuse

- Role in controlling plasma glucose and insulin levels

Water-Soluble Prodrugs for In Vivo Experiments

The low aqueous solubility of some purine derivatives can be a limitation in in vivo studies . To address this, water-soluble prodrugs of N-(9H-purin-6-yl)benzamide derivatives have been synthesized by introducing biolabile hydrophilic substituents on the N-9-position of the purine . These prodrugs have shown potential in in vivo experiments, demonstrating weak antitumoral activity and potentiation of other drugs like fludarabine .

Anti-Bacterial and Enzyme Inhibition

Certain synthesized compounds containing piperidine moieties have demonstrated:

- Moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis

- Strong inhibitory activity against urease

- Activity as acetylcholinesterase inhibitors

Tables of Applications and Activities

Because the query requests data tables and case studies, the following tables summarize the applications of this compound and related compounds, as well as their observed activities.

Table 1: Applications of this compound

Table 2: Activities of Purine and Piperidine Derivatives

Case Studies

While specific case studies directly involving this compound are not available in the provided search results, studies involving related purine and piperidine derivatives offer insight into potential applications:

- Anti-inflammatory activity of purine dione derivatives: A study on purine-dione derivatives demonstrated good to excellent anti-inflammatory activity compared to indomethacin, suggesting potential applications in treating rheumatic diseases .

- Anti-cancer activity of N-(9H-purin-6-yl)benzamide derivatives: Research on N-(9H-purin-6-yl)benzamide derivatives showed cytotoxic activity against cancer cell lines, with some compounds inducing apoptosis and decreasing cell proliferation . This indicates a potential for developing new cancer treatments.

- Piperidine derivatives as curcumin mimics: Piperidone-containing compounds have shown enhanced peripheral and central analgesic activity, suggesting their potential as curcumin mimics with improved bioactivity .

- Inhibition of Urease: A series of synthesized compounds containing 1,3,4-oxadiazole and piperidine moieties exhibited strong inhibition of urease, suggesting they could be useful in treating diseases associated with urease activity .

- Treatment of bacterial infections: Synthesized compounds were evaluated for antibacterial activity, enzyme inhibitory activity (acetylcholinesterase (AChE) and urease) and bovine serum albumin (BSA) binding . The bacterial strains taken into account were Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus .

Propiedades

IUPAC Name |

1-(7H-purin-6-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c16-7-1-3-15(4-2-7)10-8-9(12-5-11-8)13-6-14-10/h5-7,16H,1-4H2,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJINEGFZLTODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.